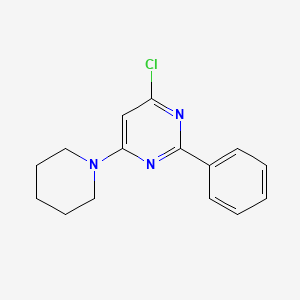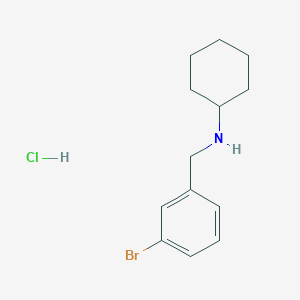![molecular formula C20H16ClN3O3S3 B2779806 3-chloro-N-{4-[4-(dimethylsulfamoyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide CAS No. 620572-83-0](/img/structure/B2779806.png)
3-chloro-N-{4-[4-(dimethylsulfamoyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical compound that has recently gained the attention of researchers due to its potential applications in various fields of research and industry. It is a part of the thiazole family, which are important heterocyclics exhibiting boundaryless biological activities . The compound contains a thiazole ring with variable substituents as target structures .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 290.76 . It is also known that thiazole derivatives resemble thiophene and furan in their behavior and properties .Wissenschaftliche Forschungsanwendungen
Thiophene Derivatives in Drug Development
Thiophene and its derivatives, similar to the core structure of the compound , have been extensively investigated for their pharmacological potential. For instance, thiophene analogues have been synthesized and evaluated for potential carcinogenicity, exploring the bioactivity of aromatic organic carcinogens and their isosteric replacements (Ashby et al., 1978). Such studies underscore the importance of thiophene derivatives in understanding molecular mechanisms of action and developing therapeutic agents.
Supramolecular Chemistry and Nanotechnology
Compounds with complex aromatic and heterocyclic structures, akin to the specified chemical compound, have been pivotal in supramolecular chemistry and nanotechnology applications. Benzene-1,3,5-tricarboxamide derivatives, for instance, have demonstrated wide applicability ranging from polymer processing to nanotechnology, owing to their self-assembly into nanometer-sized structures stabilized by hydrogen bonding (Cantekin et al., 2012).
Biodegradation and Environmental Impact of Heterocyclic Compounds
Research on the biodegradation of condensed thiophenes found in petroleum products has provided valuable insights into the environmental impact and remediation strategies for heterocyclic compounds (Kropp & Fedorak, 1998). Understanding the biodegradation pathways of such compounds is crucial for assessing their ecological footprint and developing sustainable chemical processes.
Antioxidant and Anti-inflammatory Agents
The exploration of novel benzofused thiazole derivatives for their potential antioxidant and anti-inflammatory activities illustrates the ongoing search for therapeutic agents based on heterocyclic scaffolds (Raut et al., 2020). This research area is particularly relevant for compounds with complex aromatic and sulfonamide functionalities, highlighting the therapeutic potential of such chemical structures.
Optoelectronic Materials
Quinazolines and pyrimidines, with structural motifs related to aromatic and heterocyclic compounds, have been utilized in the development of optoelectronic materials (Lipunova et al., 2018). This underscores the potential of complex heterocyclic compounds in fabricating materials for electronic devices and luminescent elements, indicative of the broad applicability of such chemical structures in advanced technological applications.
Eigenschaften
IUPAC Name |
3-chloro-N-[4-[4-(dimethylsulfamoyl)phenyl]-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S3/c1-24(2)30(26,27)13-9-7-12(8-10-13)15-11-28-20(22-15)23-19(25)18-17(21)14-5-3-4-6-16(14)29-18/h3-11H,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMFULBBGACUQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-{4-[4-(dimethylsulfamoyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-4-methylphenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2779724.png)
![5-[(Z)-(3-fluorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2779725.png)
![(E)-4-(Dimethylamino)-N-[[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methyl]but-2-enamide](/img/structure/B2779726.png)
![9-cyclohexyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2779727.png)
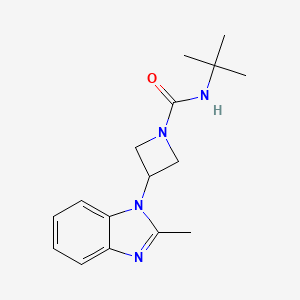
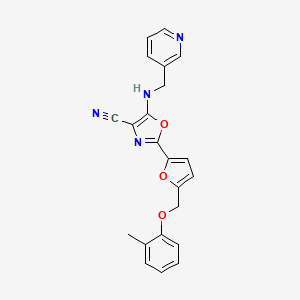
![5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2779734.png)

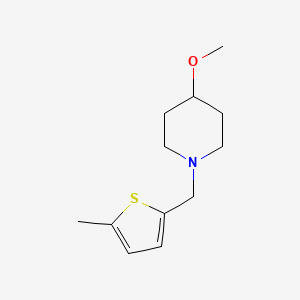
![dimethyl 1-[2-({[(3-ethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2779740.png)
![3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid](/img/structure/B2779741.png)
